Varespladib is a synthetic indolic compound originally developed as a potent and selective inhibitor of secreted phospholipase A2 (sPLA2) enzymes. [, ] These enzymes play a crucial role in inflammatory processes and have been implicated in various diseases, including cardiovascular disease, acute respiratory distress syndrome (ARDS), and snakebite envenoming. [, , , , , ] While initially investigated for its therapeutic potential in these conditions, research on Varespladib has expanded to explore its broader applications in understanding biological mechanisms and developing novel research tools.
Varespladib acts by binding to and inhibiting the activity of sPLA2 enzymes. [, , , ] These enzymes catalyze the hydrolysis of phospholipids, releasing arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. [] By inhibiting sPLA2 activity, Varespladib reduces the production of these inflammatory mediators, thereby attenuating the inflammatory response. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6